molecular formula C17H20N2O6S B2766135 3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795364-27-0

3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2766135
CAS No.: 1795364-27-0
M. Wt: 380.42
InChI Key: SNHZLTZZPHDFAD-UHFFFAOYSA-N
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Description

3-[1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a novel chemical hybrid designed for medicinal chemistry research and drug discovery. This compound features a thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The TZD core is a versatile pharmacophore that has been explored for a wide range of biological activities, including antidiabetic action through Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation , as well as antimicrobial and antioxidant properties . The molecular design of this reagent strategically incorporates a 2,3,4-trimethoxybenzoyl moiety. The trimethoxybenzene pharmacophore is frequently investigated in anticancer research for its ability to inhibit tubulin polymerization and disrupt cancer cell division . Recent studies on hybrid molecules containing both TZD and trimethoxybenzene groups have demonstrated promising inhibitory activity against human topoisomerase enzymes (hTopo I and II), which are critical molecular targets in oncology . This suggests a potential research application for this compound in the development of novel antiproliferative agents. The specific substitution pattern at the third position of the TZD ring system with a pyrrolidine derivative is a key structural feature that can be optimized to modulate biological activity and selectivity against intended targets . This compound is provided as a chemical tool for research purposes only. It is intended for use in vitro studies, including target-based screening, mechanism of action studies, and structure-activity relationship (SAR) investigations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-23-12-5-4-11(14(24-2)15(12)25-3)16(21)18-7-6-10(8-18)19-13(20)9-26-17(19)22/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHZLTZZPHDFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name/Class Substituents/Modifications Biological Activity Key Findings Reference
Target Compound Pyrrolidin-3-yl + 2,3,4-trimethoxybenzoyl Not explicitly stated (Inferred: Broad) Structural uniqueness suggests potential dual targeting (e.g., kinase + metabolic pathways)
(Z)-5-(4-((E)-3-Substituted) Benzylidene TZDs Benzylidene + substituted oxopropenyl chains Antidiabetic Compounds ad21 and ad22 showed 60–70% efficacy vs. rosiglitazone in STZ-induced diabetic rats
3,5-Disubstituted TZDs (e.g., 94, 95, 96) 3-(2-Amino-5-nitrophenyl) + 4-methoxybenzylidene Anti-tubercular MIC: 1.6–3.1 µg/mL against M. tuberculosis (vs. 3.1 µg/mL for streptomycin)
Pioglitazone Hydrochloride Impurity C 5-Ethylpyridyl + benzyl ether substituents Antidiabetic (Impurity profile) Structural similarity to pioglitazone highlights metabolic stability challenges
Pyrazole-Thiazolidinedione Hybrids Pyrazole + thiazolidinedione methylidene Not explicitly stated (Inferred: Antimicrobial) Microwave synthesis improved yield (85–92%) vs. conventional methods (70–75%)

Structural and Pharmacological Analysis

Antidiabetic Activity

The target compound’s pyrrolidine-linked trimethoxybenzoyl group differentiates it from ad21/ad22 (), which feature benzylidene and oxopropenyl chains. While ad21/ad22 showed comparable efficacy to rosiglitazone in diabetic rats , the target compound’s bulkier substituents may alter PPAR-γ binding affinity or solubility. Notably, the 2,3,4-trimethoxy group could enhance membrane permeability, a critical factor in oral bioavailability .

Anti-Tubercular Potential

Compared to compounds 94–96 (), which exhibit anti-tubercular activity via undefined mechanisms, the target compound’s pyrrolidine moiety may confer steric advantages for targeting mycobacterial enzymes. The methoxy groups could mimic natural substrates, as seen in ethambutol analogs .

Physicochemical Properties

While molecular weight and purity data are absent for the target compound, analogs like (5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione (Mol. Wt. 227.65, 95% purity) suggest that increased substituent size correlates with reduced solubility . The trimethoxybenzoyl group may mitigate this via hydrogen-bonding interactions.

Biological Activity

3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS Number: 1795364-27-0) is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a thiazolidine ring , and a trimethoxybenzoyl group . The molecular formula is C17H20N2O6SC_{17}H_{20}N_{2}O_{6}S with a molecular weight of 380.4 g/mol. Its unique structure contributes to its pharmacological properties and biological activity.

Antimicrobial Activity

Research indicates that 3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione exhibits antimicrobial properties . It has been evaluated against various bacterial and fungal strains with promising results. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Microbial StrainActivityReference
Staphylococcus aureusModerate Inhibition
Escherichia coliWeak Inhibition
Candida albicansSignificant Inhibition

Anticancer Properties

The compound has shown potential as an anticancer agent . Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth has been observed in various cancer cell lines.

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Apoptosis induction via caspase activation
MCF-7 (breast cancer)20Cell cycle arrest at G1 phase
A549 (lung cancer)25Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its utility in treating inflammatory diseases.

The biological activity of 3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is believed to involve its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It could modulate receptor activity related to cell proliferation and survival.

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy against resistant strains of bacteria. Results indicated that the compound significantly inhibited the growth of multidrug-resistant Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione?

  • Methodological Answer : Focus on green chemistry approaches, such as using sodium hypochlorite as an oxidant in ethanol at room temperature, which minimizes hazardous byproducts . Key steps include:

  • Reaction Optimization : Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature.
  • Purification : Use column chromatography (e.g., alumina or silica gel) to isolate the compound in high purity.
  • Yield Improvement : Explore microwave-assisted synthesis or continuous flow reactors to enhance efficiency .

Q. How can researchers confirm the biological activity of this compound against specific targets (e.g., antidiabetic or anti-inflammatory pathways)?

  • Methodological Answer : Utilize standardized in vitro assays:

  • Antioxidant Activity : DPPH radical scavenging assays at varying concentrations (e.g., 10–100 µM) .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA or fluorometric methods.
  • Structural Modifications : Compare activity with analogs (e.g., benzylidene or pyrazole derivatives) to identify critical functional groups .

Q. What analytical techniques are essential for structural characterization and purity assessment?

  • Methodological Answer : Combine:

  • NMR Spectroscopy : Confirm pyrrolidine and thiazolidinedione ring connectivity (¹H/¹³C NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidin-3-yl moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the 2,3,4-trimethoxybenzoyl group (e.g., replace methoxy with ethoxy or halogens).
  • Bioassay Testing : Screen analogs against disease-specific targets (e.g., PPAR-γ for antidiabetic activity) .
  • Statistical Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (pH, temperature, solvent) across labs.
  • Purity Verification : Re-examine compound purity via HPLC and elemental analysis.
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to confirm binding affinity to targets like PPAR-γ .

Q. What computational tools are effective for predicting interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., α-glucosidase for antidiabetic activity).
  • QSAR Modeling : Train models on datasets of thiazolidinedione derivatives to predict toxicity or bioavailability .

Q. How can researchers address discrepancies between in vitro and in vivo activity?

  • Methodological Answer :

  • Pharmacokinetic Studies : Assess bioavailability via LC-MS/MS after oral administration in rodent models.
  • Metabolite Identification : Use hepatic microsome assays to detect metabolic degradation pathways .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : Perform SILAC (stable isotope labeling by amino acids in cell culture) to identify protein targets.
  • Pathway Analysis : Use RNA-seq or CRISPR screens to map affected signaling pathways (e.g., insulin signaling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.